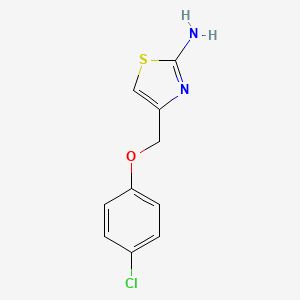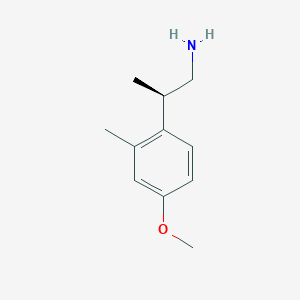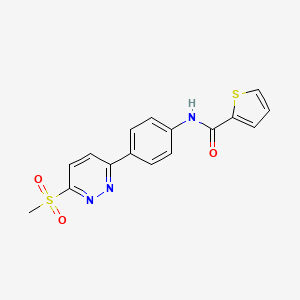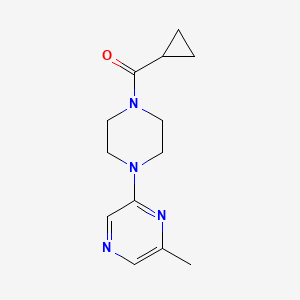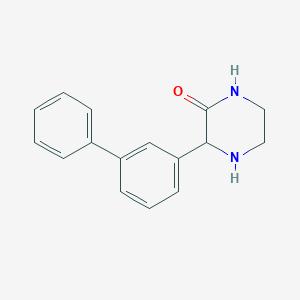![molecular formula C9H11LiN2O2 B2449344 Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197056-91-8](/img/structure/B2449344.png)
Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate is a useful research compound. Its molecular formula is C9H11LiN2O2 and its molecular weight is 186.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxicity in Anticancer Agents
Hogan et al. (2008) discuss the synthesis of dimethylamino-functionalised 'titanocenes,' a class of anticancer agents, through carbolithiation reactions involving lithiated azaindoles and lithium cyclopentadienide intermediates. One of these compounds demonstrated near-equivalent cytotoxicity to cisplatin in tests on pig kidney LLC-PK cell lines, indicating potential applications in cancer treatment (Hogan et al., 2008).
Transesterification Studies in Weakly Polar, Aprotic Solvents
Jackman et al. (1991) conducted studies on the rates of exchange of 3,5-dimethylphenolate ion between lithium 3,5-dimethylphenolate-d6 and various 3,5-dimethylphenyl esters. This research, performed in solvents like dioxolane and tetrahydrofuran, enhances understanding of chemical reactions in weakly polar, aprotic environments (Jackman et al., 1991).
Memory Facilitation Studies
Li Ming-zhu (2007) synthesized compounds related to ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and studied their effects on memory in mice. One of the synthesized compounds, 2-dimethylamino ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate hydrochloride, significantly decreased mistake frequency and arrival time in mice, suggesting its potential as a cognitive enhancer (Li Ming-zhu, 2007).
Development of Symmetrical Poly(pyridin-2-yl)Ethane Ligands
Canty and Minchin (1986) investigated the synthesis of symmetrical poly(pyridin-2-yl)ethanes, which are important in the formation of palladium(II) acetate complexes. Their research contributes to the understanding of ligand-metal interactions, relevant in catalysis and material science (Canty & Minchin, 1986).
Properties
IUPAC Name |
lithium;2-[5-(dimethylamino)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-11(2)8-4-3-7(10-6-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOTDNTUSZZTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)C1=CN=C(C=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
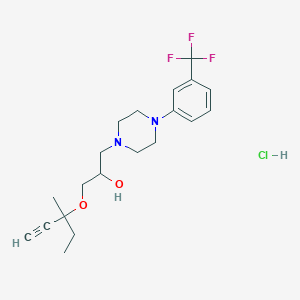

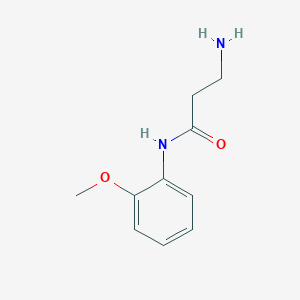
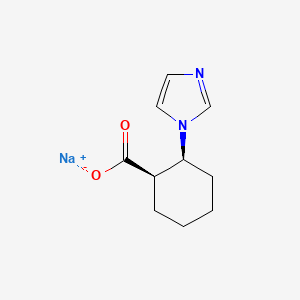
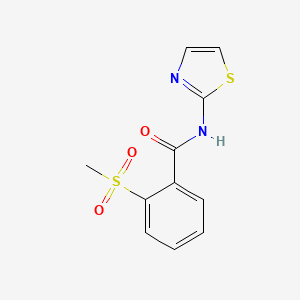
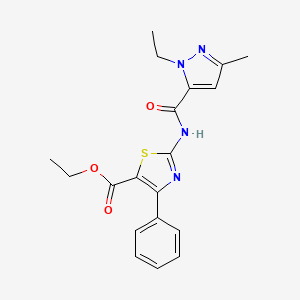
![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)
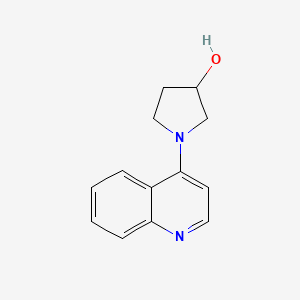
![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)
